2-(3-((2-oxo-2-(piperidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone

Description

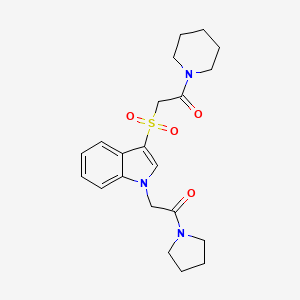

2-(3-((2-Oxo-2-(piperidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone is a structurally complex small molecule featuring:

- Indole core: A 1H-indole ring substituted at the 3-position with a sulfonyl group.

- Piperidinyl ketone: A 2-oxo-2-(piperidin-1-yl)ethyl moiety linked to the sulfonyl group.

- Pyrrolidinyl ketone: A 1-(pyrrolidin-1-yl)ethanone group attached at the 1-position of the indole.

Properties

IUPAC Name |

2-[3-(2-oxo-2-piperidin-1-ylethyl)sulfonylindol-1-yl]-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O4S/c25-20(22-12-6-7-13-22)15-24-14-19(17-8-2-3-9-18(17)24)29(27,28)16-21(26)23-10-4-1-5-11-23/h2-3,8-9,14H,1,4-7,10-13,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIJLFAHNNZORII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-((2-oxo-2-(piperidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone is a complex organic molecule with significant pharmacological potential. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of substituted piperidine derivatives and features several functional groups, including:

- Indole moiety

- Sulfonamide linkage

- Pyrrolidine group

The molecular formula is , with a molecular weight of approximately 398.46 g/mol. The structural complexity contributes to its diverse biological activities.

The primary mechanism of action for this compound involves its interaction with orexin type 2 receptors in the central nervous system. Upon binding to these receptors, it modulates neurotransmitter release, which can influence wakefulness and sleep regulation. This mechanism underlies its potential therapeutic applications in treating sleep disorders such as narcolepsy.

Pharmacological Potential

Research indicates that compounds acting on orexin receptors can significantly alter sleep architecture and improve symptoms associated with sleep disorders. The following table summarizes key findings related to the biological activity of this compound:

Case Studies and Research Findings

-

Orexin Receptor Agonism :

- A study demonstrated that this compound effectively activates orexin type 2 receptors, leading to increased wakefulness and reduced symptoms of narcolepsy in animal models. This suggests its potential as a treatment for sleep-related disorders.

-

Antitumor Evaluation :

- Research conducted on various cancer cell lines showed that the compound induced apoptosis at concentrations ranging from 5 to 20 µM, highlighting its potential as an antitumor agent. The apoptotic rate was observed to be between 40% and 60% depending on the concentration used.

-

Neuroprotective Studies :

- Investigations into the neuroprotective effects revealed that the compound could mitigate oxidative stress-induced damage in neuronal cells, suggesting a role in protecting against neurodegenerative diseases.

Synthesis and Characterization

The synthesis of this compound typically involves several key steps that require careful control of reaction conditions to ensure high yields and purity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed for characterization.

Scientific Research Applications

Chemical Properties and Structure

This compound features a complex structure that includes an indole moiety, piperidine and pyrrolidine derivatives, and a sulfonyl group. Its molecular formula is , and it has a molecular weight of approximately 306.4 g/mol. The presence of multiple functional groups suggests potential reactivity and biological activity.

Anticancer Activity

Research indicates that compounds similar to 2-(3-((2-oxo-2-(piperidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone exhibit anticancer properties. For instance, studies have shown that indole derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

| Compound | Target Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| Compound A | Breast Cancer | Apoptosis induction | |

| Compound B | Lung Cancer | Cell cycle arrest |

Antimicrobial Properties

The sulfonamide group present in the compound enhances its antimicrobial activity. Studies have demonstrated that related compounds effectively inhibit bacterial growth, making them candidates for developing new antibiotics.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Compound C | E. coli | 32 µg/mL | |

| Compound D | S. aureus | 16 µg/mL |

Neuroprotective Effects

Investigations into the neuroprotective effects of this compound suggest it may play a role in treating neurodegenerative diseases such as Alzheimer's. Its ability to cross the blood-brain barrier allows it to exert effects on central nervous system targets.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer effects of a series of indole-based compounds, including derivatives of the target compound. The results indicated that these compounds significantly reduced cell viability in breast cancer cell lines through apoptosis pathways.

Case Study 2: Antimicrobial Efficacy

In another study, a library of sulfonamide derivatives was screened against various bacterial strains. The results highlighted the superior efficacy of compounds with structural similarities to the target compound against resistant strains of bacteria.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

*Calculated based on structural components from , and .

Physicochemical and Pharmacological Implications

- Molecular Weight and Solubility: The target compound (MW ~454.53) is heavier than triazole analogs (MW 258–287) , which may limit bioavailability. However, its sulfonyl group could improve water solubility compared to non-polar derivatives like 1-(2-methylindol-3-yl)-piperidinyl ketone . Pyrrolidinyl ketones (present in both the target and 2cab) generally exhibit better membrane permeability than morpholine or piperazine analogs .

- Hypothetical Bioactivity :

Key Structural Differentiators

Sulfonyl vs.

Dual Heterocyclic Ketones: Unlike mono-heterocyclic compounds (e.g., ), the target’s dual ketones may enable multi-target binding but increase synthetic complexity.

Indole Substitution Patterns : 3-Substituted indoles (target, ) are more conformationally constrained than 1- or 2-substituted variants, affecting receptor binding pocket interactions.

Q & A

(Basic) What are the recommended synthetic routes for synthesizing this compound, and how can reaction conditions be optimized for yield?

Methodological Answer:

The synthesis involves multi-step organic reactions, including:

- Step 1: Formation of the indole-piperidinyl sulfonyl intermediate via nucleophilic substitution or coupling reactions under inert atmospheres to prevent oxidation .

- Step 2: Introduction of the pyrrolidin-1-yl ethanone moiety using carbonyl-activating agents (e.g., EDCI or DCC) in anhydrous solvents like dichloromethane .

- Optimization:

- Temperature control: Maintain 0–5°C during exothermic steps (e.g., sulfonation) to avoid side reactions .

- Catalysts: Use palladium or copper catalysts for cross-coupling reactions to enhance regioselectivity .

- Purification: Employ column chromatography or recrystallization for high-purity isolation (>95%) .

(Basic) Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to verify functional groups (e.g., sulfonyl, ethanone) and stereochemistry .

- High-Performance Liquid Chromatography (HPLC): Assess purity (>98%) using C18 columns and UV detection at 254 nm .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ ion) .

(Advanced) How can structure-activity relationship (SAR) studies be designed to evaluate its pharmacological potential?

Methodological Answer:

- Functional Group Variation: Systematically substitute the sulfonyl, pyrrolidinyl, or indole moieties and test for activity changes .

- In Vitro Assays:

- Enzyme Inhibition: Screen against kinases or proteases using fluorescence-based assays .

- Cytotoxicity: Evaluate IC50 values in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays .

- Computational Docking: Use AutoDock Vina to predict binding modes to targets like cannabinoid receptors .

(Advanced) What strategies address contradictions in biological activity data across studies?

Methodological Answer:

- Reproducibility Checks: Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to isolate variables .

- Cross-Validation: Use orthogonal assays (e.g., SPR and fluorescence polarization) to confirm target engagement .

- Pharmacokinetic Analysis: Measure plasma stability and metabolite formation to explain discrepancies in in vivo vs. in vitro data .

(Advanced) How can researchers assess the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability: Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours; monitor degradation via HPLC .

- Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures .

- Light Sensitivity: Expose to UV-Vis light (300–800 nm) and track photodegradation products with LC-MS .

(Basic) What is the role of the sulfonyl and ethanone groups in the compound’s reactivity?

Methodological Answer:

- Sulfonyl Group: Acts as an electron-withdrawing group, stabilizing the indole ring and enhancing electrophilic substitution at the 3-position .

- Ethanone Moiety: Serves as a nucleophilic site for modifications (e.g., Grignard reactions) or hydrogen bonding in target interactions .

(Advanced) How can computational methods predict interactions between this compound and biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock or Schrödinger to model binding to receptors (e.g., GPCRs) .

- Molecular Dynamics (MD): Simulate ligand-receptor complexes in GROMACS to assess binding stability over 100 ns .

- QSAR Modeling: Develop predictive models using descriptors like logP and polar surface area .

(Advanced) What are the challenges in scaling up synthesis, and how can they be mitigated?

Methodological Answer:

- Purification Bottlenecks: Replace column chromatography with continuous flow reactors for large-scale recrystallization .

- Exothermic Reactions: Use jacketed reactors with precise temperature control (−10°C to 25°C) .

- Yield Optimization: Adjust stoichiometry (1.2:1 molar ratio for limiting reagents) and solvent polarity (e.g., THF → DMF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.